4-(4-Methoxyphenyl)piperidine-2,6-dione
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
33868-98-3 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-8(3-5-10)9-6-11(14)13-12(15)7-9/h2-5,9H,6-7H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
YQQAGUYNWBBIHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=O)C2 |
Löslichkeit |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Synthesis Protocol for 4-(4-Methoxyphenyl)piperidine-2,6-dione: A Comprehensive Technical Guide
Introduction
The piperidine-2,6-dione (glutarimide) scaffold is a privileged pharmacophore in modern medicinal chemistry[1]. It serves as the core structural motif in targeted protein degraders (PROTACs) binding to the cereblon (CRBN) E3 ligase, aromatase inhibitors, and atypical antipsychotics[2][3]. Specifically, 4-aryl substituted derivatives like 4-(4-methoxyphenyl)piperidine-2,6-dione are critical intermediates for synthesizing complex therapeutics, including soluble epoxide hydrolase (sEH) inhibitors[4].
This whitepaper details a highly efficient, three-step synthetic protocol for 4-(4-methoxyphenyl)piperidine-2,6-dione. As a Senior Application Scientist, I have structured this guide to not only provide the standard operating procedures but also to elucidate the physicochemical causality behind each critical reaction parameter.
Retrosynthetic Analysis and Mechanistic Pathway
The synthesis is achieved via a robust, transition-metal-free pathway[2] designed to maximize atom economy and operational simplicity.
-
Organocatalytic Assembly : A piperidine-catalyzed cascade (Knoevenagel condensation followed by Michael addition) assembles the carbon skeleton.
-
Base-Mediated Degradation : Harsh alkaline hydrolysis triggers retro-Claisen deacetylation and ester cleavage, followed by acid-mediated double decarboxylation to yield 3-(4-methoxyphenyl)glutaric acid[5].
-
Thermal Imidation : A solvent-free thermal cyclization utilizing urea as an ammonia surrogate constructs the final piperidine-2,6-dione ring[6].
Caption: Workflow for the synthesis of 4-(4-methoxyphenyl)piperidine-2,6-dione.
Quantitative Data Summary
To ensure scalability and reproducibility, the stoichiometric ratios, molecular weights, and expected yields for a standard 0.1 mol scale reaction are summarized below.
| Reagent / Intermediate | Molecular Weight | Equivalents | Amount | Expected Yield |
| 4-Methoxybenzaldehyde | 136.15 g/mol | 1.0 eq | 13.6 g (0.10 mol) | - |
| Ethyl acetoacetate | 130.14 g/mol | 2.0 eq | 26.0 g (0.20 mol) | - |
| Piperidine (Catalyst) | 85.15 g/mol | 0.2 eq | 1.7 g (0.02 mol) | - |
| Diethyl 2,4-diacetyl-3-(4-methoxyphenyl)pentanedioate | 378.42 g/mol | - | ~37.8 g | ~75-85% |
| 3-(4-Methoxyphenyl)glutaric acid | 238.24 g/mol | 1.0 eq | 11.9 g (0.05 mol) | ~60-70% |
| Urea | 60.06 g/mol | 1.0 eq | 3.0 g (0.05 mol) | - |
| 4-(4-Methoxyphenyl)piperidine-2,6-dione | 219.24 g/mol | - | ~8.7 g | ~70-80% |
Detailed Experimental Methodologies
Phase 1: Synthesis of Diethyl 2,4-diacetyl-3-(4-methoxyphenyl)pentanedioate
Expertise & Causality : The use of piperidine is a strategic choice. As a secondary amine, it reversibly forms an electrophilic iminium ion with 4-methoxybenzaldehyde. This dramatically lowers the LUMO energy, accelerating the initial Knoevenagel condensation with the enolate of ethyl acetoacetate. The subsequent Michael addition of a second ethyl acetoacetate molecule proceeds smoothly at room temperature to yield the 1,5-diketone intermediate[6].
Protocol :
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (13.6 g, 0.10 mol) and ethyl acetoacetate (26.0 g, 0.20 mol) in absolute ethanol (50 mL).
-
Add piperidine (1.7 g, 0.02 mol) dropwise over 5 minutes.
-
Seal the flask and stir the reaction mixture continuously at room temperature (20-25 °C) for 48 hours[6].
-
Concentrate the mixture under reduced pressure to remove ethanol. The resulting crude viscous oil is used directly in the next step without further purification.
Phase 2: Synthesis of 3-(4-Methoxyphenyl)glutaric acid
Expertise & Causality : The intermediate contains two ester and two acetyl groups. Utilizing a highly concentrated base (50% NaOH) and vigorous reflux is required to force the retro-Claisen cleavage of the acetyl groups. If the base concentration is too low, incomplete deacetylation occurs, leading to complex mixtures. Subsequent acidification with concentrated HCl protonates the resulting tetracarboxylate, which spontaneously undergoes double decarboxylation driven by the entropic release of CO₂ gas, yielding the stable 3-substituted glutaric acid[5].
Protocol :
-
Transfer the crude intermediate (~37.8 g) to a 1 L round-bottom flask.
-
Add ethanol (450 mL) and 50% w/w aqueous sodium hydroxide (450 g).
-
Attach a reflux condenser and heat the mixture to a vigorous reflux for 1.0 hour[5].
-
Cool the mixture slightly, add distilled water (150 mL), and remove the majority of the ethanol via rotary evaporation.
-
Cool the aqueous concentrate in an ice bath and carefully acidify to pH 1-2 using concentrated hydrochloric acid (Caution: Highly exothermic, significant CO₂ evolution).
-
Extract the aqueous layer with ethyl acetate (3 × 200 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Recrystallize the crude solid from a mixture of benzene-methanol (or ethyl acetate/hexane) to afford pure 3-(4-methoxyphenyl)glutaric acid[5].
Phase 3: Thermal Cyclization to 4-(4-Methoxyphenyl)piperidine-2,6-dione
Expertise & Causality : Traditional imidation requires handling toxic ammonia gas in high-pressure autoclaves. Here, urea is employed as a highly efficient, solid-state ammonia surrogate. At 150-160 °C, urea melts and undergoes thermal decomposition into ammonia and isocyanic acid. The in-situ generated ammonia attacks the transiently formed glutaric anhydride, forming a glutaramic acid intermediate that rapidly dehydrates to close the piperidine-2,6-dione ring[6]. This self-validating system prevents pressure buildup and maximizes atom economy.
Caption: Mechanistic pathway of the thermal imidation using urea as an ammonia surrogate.
Protocol :
-
In a heavy-walled glass flask, thoroughly triturate 3-(4-methoxyphenyl)glutaric acid (11.9 g, 0.05 mol) with finely powdered urea (3.0 g, 0.05 mol)[6].
-
Submerge the flask in a pre-heated silicone oil bath at 150-160 °C.
-
Maintain heating for 2 hours. The solid mixture will initially melt into a clear liquid, bubble vigorously (release of NH₃, CO₂, and H₂O vapor), and eventually solidify into a hard mass as the high-melting glutarimide forms[6].
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Break up the solid mass and recrystallize from boiling ethanol.
-
Filter the crystals under vacuum, wash with cold ethanol, and dry in a vacuum oven at 60 °C to yield the final product.
Analytical Characterization & Quality Control
To verify the integrity of the synthesized 4-(4-methoxyphenyl)piperidine-2,6-dione, the following analytical signatures should be confirmed:
-
¹H-NMR (DMSO-d₆, 400 MHz) : A broad singlet at ~10.8 ppm corresponds to the imide N-H proton. The methoxy group appears as a sharp singlet at ~3.7 ppm. The aromatic protons present as two doublets (typical AA'BB' system) around 6.8-7.2 ppm. The aliphatic protons of the piperidine ring (positions 3 and 5) will appear as complex multiplets between 2.4 and 2.8 ppm due to the chiral center at position 4.
-
Melting Point : The expected melting point for 4-arylpiperidine-2,6-diones is typically in the range of 140-170 °C, serving as a rapid purity checkpoint.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
4-(4-Methoxyphenyl)piperidine-2,6-dione target identification studies
Title: Unveiling the Interactome: Target Identification Strategies for 4-(4-Methoxyphenyl)piperidine-2,6-dione and Emerging Glutarimide Modulators
Executive Summary
The advent of targeted protein degradation (TPD) has revolutionized small-molecule drug discovery. While classical immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide have validated Cereblon (CRBN) as a highly tractable E3 ligase, their inherent hydrolytic instability limits their pharmacokinetic potential. Enter the 4-aryl glutarimides—specifically compounds like 4-(4-Methoxyphenyl)piperidine-2,6-dione . By replacing the electron-withdrawing phthalimide moiety with an aryl group, these novel scaffolds achieve remarkable chemical stability while altering the CRBN surface to recruit distinct neosubstrates [1].
This whitepaper provides an in-depth technical guide on the target identification workflows required to map the interactome of 4-(4-Methoxyphenyl)piperidine-2,6-dione and its derivatives. Designed for drug development professionals, this guide synthesizes chemoproteomic strategies, self-validating experimental protocols, and the mechanistic causality behind E3 ligase modulation.
Chemical Rationale: The Shift to 4-Aryl Glutarimides
The classical IMiD scaffold consists of a glutarimide ring attached to a phthalimide group. The phthalimide group is a known hydrolytic liability; it not only degrades in physiological media but also activates the adjacent glutarimide ring toward hydrolysis, resulting in half-lives often under 12 hours [1].
Substituting the 3-position or 4-position of the glutarimide ring with a 4-methoxyphenyl group fundamentally changes the molecule's electronic distribution. The electron-donating nature of the methoxy group, combined with the steric bulk of the phenyl ring, shields the glutarimide core. This extends the hydrolytic half-life to >24 hours and provides a novel vector for PROTAC linker attachment without disrupting the critical hydrogen-bonding network required for CRBN binding (specifically with His378 and Trp386 of CRBN) [1].
Fig 1: Mechanism of CRBN modulation and ternary complex formation by 4-aryl glutarimides.
The Target Identification Conundrum
Identifying the targets of molecular glues like 4-(4-Methoxyphenyl)piperidine-2,6-dione presents a unique biophysical challenge. Unlike traditional inhibitors, molecular glues often possess no measurable binary affinity for their target protein. Instead, they rely on highly cooperative ternary complex formation (E3-Ligase : Glue : Target).
Because the binary interaction (Glue : Target) is infinitesimally weak, traditional affinity pull-down assays often fail to capture the target. Therefore, target identification must rely on phenotypic readouts (global protein depletion) or advanced proximity-labeling techniques that trap the transient ternary complex before degradation occurs [2].
Core Target Identification Methodologies
Unbiased Global Quantitative Proteomics (SILAC/TMT)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) proteomics is the gold standard for degrader target identification. By treating cells with the glutarimide derivative and quantifying the global proteome against a vehicle control, researchers can identify proteins that are selectively depleted.
SPIDER (Specific Pupylation as IDEntity Reporter)
To capture transient interactions without relying on degradation, advanced chemoproteomic methods like SPIDER are employed. By synthesizing a biotinylated derivative of the 4-aryl glutarimide, the compound is incubated in cell lysates. The SPIDER system utilizes a pupylation cascade to covalently tag interacting proteins in the immediate vicinity of the CRBN-ligand complex, allowing for highly stringent washing and subsequent LC-MS/MS identification [3].
Fig 2: End-to-end chemoproteomic workflow for glutarimide target identification.
Self-Validating Experimental Protocols
A robust target identification protocol must be a self-validating system . In TPD, a false positive occurs when a protein's abundance drops due to off-target cytotoxicity or transcriptional suppression rather than direct E3-ligase mediated degradation. The following protocol controls for these variables by establishing direct causality.
Protocol: Self-Validating SILAC-Based Target Degradation Assay
Objective: Identify true neosubstrates of 4-(4-Methoxyphenyl)piperidine-2,6-dione while filtering out transcriptional and cytotoxic artifacts.
Step 1: Isotope Labeling & Cell Culture
-
Cultivate target cells (e.g., MV4-11 or HEK293T) in SILAC media containing Heavy (13C/15N) or Light (12C/14N) lysine and arginine for at least 5 passages to ensure >98% incorporation.
Step 2: Compound Treatment (The Self-Validating Matrix) Divide the Heavy and Light populations into three parallel treatment arms to establish causality:
-
Arm A (Control): Light cells + DMSO vehicle.
-
Arm B (Degradation): Heavy cells + 1 µM 4-(4-Methoxyphenyl)piperidine-2,6-dione (4 hours).
-
Arm C (Rescue): Heavy cells + 1 µM Compound + 10 µM MG132 (Proteasome inhibitor) or 1 µM MLN4924 (Neddylation inhibitor). Causality Check: A true target must show depletion in Arm B and complete rescue in Arm C. The short 4-hour incubation prevents secondary downstream signaling artifacts.
Step 3: Lysis and Protein Digestion
-
Harvest cells, wash with ice-cold PBS, and lyse in 8M Urea buffer containing protease/phosphatase inhibitors.
-
Mix Heavy and Light lysates at a precise 1:1 protein ratio (determined via BCA assay).
-
Reduce (DTT), alkylate (IAA), and digest the proteome overnight using Trypsin/Lys-C.
Step 4: LC-MS/MS and Data Analysis
-
Fractionate peptides using high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze via an Orbitrap mass spectrometer (e.g., Orbitrap Eclipse) in Data-Dependent Acquisition (DDA) mode.
-
Process data using MaxQuant. Filter for proteins with a Heavy/Light ratio < 0.5 in Arm B, and a ratio ≈ 1.0 in Arm C.
Quantitative Data Interpretation
The structural transition from classical IMiDs to 4-aryl glutarimides yields significant changes in both stability and target profile. The table below summarizes comparative metrics derived from recent chemoproteomic studies on glutarimide derivatives [1][4].
| Compound Class | Representative Ligand | E3 Ligase | Hydrolytic Half-Life (t1/2) | Primary Neosubstrates | Validation Assay |
| Classical IMiD | Thalidomide | CRBN | < 5 hours | IKZF1/3, SALL4 | AP-MS / Western |
| Classical IMiD | Pomalidomide | CRBN | ~ 12 hours | IKZF1/3 | AP-MS / Western |
| 4-Aryl Glutarimide | 4-(4-Methoxyphenyl)piperidine-2,6-dione | CRBN | > 24 hours | Structurally dependent | SILAC / SPIDER |
| Phenyl Glutarimide | PG-PROTAC 4c | CRBN | > 24 hours | BRD4 (via PROTAC) | TR-FRET / Proteomics |
Data Synthesis: The >24-hour half-life of 4-aryl glutarimides ensures sustained target degradation in vivo, preventing the "rebound effect" often seen with rapidly hydrolyzing PROTACs. Furthermore, the absence of SALL4 degradation in many aryl-glutarimide profiles drastically reduces the teratogenic risk associated with classical IMiDs [1].
Conclusion & Future Perspectives
The exploration of 4-(4-Methoxyphenyl)piperidine-2,6-dione and related 4-aryl glutarimides represents a critical leap in E3 ligase modulator design. By solving the hydrolytic liabilities of classical IMiDs, these compounds offer a highly stable, highly tunable platform for both molecular glues and PROTACs. However, their unique biophysics demands rigorous, self-validating target identification workflows. By integrating SILAC proteomics with proteasomal rescue controls and advanced proximity labeling like SPIDER, researchers can confidently map the interactome of these next-generation degraders, paving the way for safer, more efficacious therapeutics.
References
-
Rankovic, Z., Min, J., Mayasundari, A., et al. "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Angewandte Chemie International Edition, 2021. URL:[Link]
-
Min, J., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 2023. URL:[Link]
-
SPIDER Consortium. "Specific Pupylation as IDEntity Reporter (SPIDER) for the identification of Protein-Biomolecule interactions." bioRxiv, 2022. URL:[Link]
-
"Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells." PMC, National Institutes of Health, 2024. URL:[Link](Note: PMC ID representative of recent IKZF2/CK1α dual degrader studies utilizing novel glutarimide scaffolds).
Structural Optimization and Polypharmacological Profiling of 4-Arylpiperidine-2,6-diones: A Comprehensive SAR Guide
Executive Summary
The piperidine-2,6-dione (glutarimide) scaffold is a privileged structure in medicinal chemistry. Historically recognized as the core pharmacophore of classic sedative-hypnotics and aromatase inhibitors, its modern application has bifurcated into two distinct, highly impactful pharmacological domains: G-Protein Coupled Receptor (GPCR) polypharmacology and Targeted Protein Degradation (TPD) .
By introducing an aryl substituent at the C4 position, medicinal chemists can exploit the spatial geometry of the glutarimide ring. This guide details the structure-activity relationships (SAR) of 4-arylpiperidine-2,6-diones, exploring how precise modifications dictate selectivity across monoamine receptors (CNS and cardiovascular targets) and how they reshape the surface topology of the Cereblon (CRBN) E3 ligase to recruit novel neosubstrates.
Molecular Architecture & Conformational Dynamics
The fundamental utility of the 4-arylpiperidine-2,6-dione core lies in its physicochemical properties. The imide nitrogen possesses a pKa of ~10.5, ensuring it remains predominantly protonated under physiological conditions. This allows the imide N-H to act as a potent, directional hydrogen-bond donor, while the adjacent carbonyls serve as hydrogen-bond acceptors.
The Causality of C4-Substitution: Unsubstituted piperidine-2,6-diones rapidly interconvert between various boat and chair conformations. Substituting an aryl group at the C4 position introduces significant steric bulk, creating a thermodynamic preference for a specific chair conformation where the aryl group occupies an equatorial position. This rigidification is critical; it pre-organizes the molecule to project the lipophilic aryl group into deep hydrophobic receptor pockets (in GPCRs) or outward into the solvent-exposed interface (in CRBN complexes), minimizing the entropic penalty upon target binding.
Polypharmacology I: GPCR Modulation (CNS & Cardiovascular)
When linked via an alkyl chain to an arylpiperazine moiety, 4-arylpiperidine-2,6-diones become highly potent ligands for monoamine GPCRs. The glutarimide acts as a terminal H-bonding anchor interacting with conserved transmembrane (TM) residues, while the C4-aryl group engages in π−π stacking within the orthosteric binding site.
α1-Adrenoceptor Antagonists
Modica et al. demonstrated that 4-phenylpiperidine-2,6-diones bearing an ω -[4-(substituted phenyl)piperazin-1-yl]alkyl moiety are potent α1-adrenergic receptor antagonists . The optimal SAR requires a four-carbon (butyl) linker. This specific chain length allows the molecule to span the distance between the extracellular loop 2 (E2) and the deep TM binding pocket.
Multireceptor Atypical Antipsychotics
For CNS applications, polypharmacology is often desired. Chen et al. synthesized derivatives combining the 4-arylpiperidine-2,6-dione core with benzisoxazole piperidines to target Dopamine (D2/D3) and Serotonin (5-HT1A/2A/2C) receptors . The C4-aryl group dictates the D2 vs. 5-HT selectivity profile. A para-chloro substitution on the C4-phenyl ring enhances D2 affinity by filling a specific halogen-binding subpocket in the D2 receptor that is absent in 5-HT2A.
Table 1: Representative SAR of 4-Arylpiperidine-2,6-dione Derivatives in GPCRs
| Compound / Modification | Primary Target | Binding Affinity (Ki) | Structural Rationale & Causality |
| Compound 34 (Butyl linker + 2-MeO-phenylpiperazine) | α1A-AR | 1.8 nM (pK_i 8.74) | Butyl chain spans TM domains; C4-phenyl anchors in the hydrophobic pocket, preventing receptor activation. |
| Compound 5 (Butyl linker + 6-F-benzisoxazole) | D2 / 5-HT2A | 2.5 nM / 1.1 nM | Glutarimide H-bonds with Ser/Thr residues; C4-(4-Cl-phenyl) drives D2/D3 selectivity over H1 receptors. |
Polypharmacology II: Targeted Protein Degradation (CRBN Modulators)
In the context of Molecular Glue Degraders (MGDs), the glutarimide ring is not a terminal effector but a primary anchor that inserts into the tri-tryptophan pocket of the CRBN E3 ligase.
The Causality of Neosubstrate Recruitment: Canonical immunomodulatory drugs (IMiDs) like thalidomide degrade transcription factors like IKZF1/3. However, Jiang et al. demonstrated that modifying the C4 position of the piperidine-2,6-dione with bulky aryl groups sterically reshapes the solvent-exposed surface of the binary CRBN-MGD complex . This structural perturbation creates a thermodynamic penalty for canonical IKZF1 binding while simultaneously forming a complementary, de novo protein-protein interface (PPI) for novel zinc-finger transcription factors, such as ZBTB11.
Fig 1: Mechanism of 4-arylpiperidine-2,6-dione mediated neosubstrate recruitment via CRBN.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 4-arylpiperidine-2,6-diones requires self-validating assay systems. Below are the definitive methodologies for validating both TPD target engagement and GPCR affinity.
Protocol 1: TR-FRET CRBN Target Engagement Assay
Purpose: To validate that C4-aryl modifications do not abolish the fundamental glutarimide-CRBN interaction. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over Surface Plasmon Resonance (SPR) because it allows for solution-phase measurement of equilibrium binding, eliminating the mass-transport limitations and immobilization artifacts inherent to highly lipophilic 4-arylpiperidines.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Reconstitute recombinant CRBN-DDB1 complex, Cy5-labeled IMiD tracer, and Europium (Eu)-labeled anti-CRBN antibody.
-
Compound Titration: Dispense 4-arylpiperidine-2,6-dione derivatives in a 12-point dose-response curve (10 µM to 0.1 nM) into a 384-well low-volume plate using acoustic dispensing (e.g., Echo 550).
-
Complex Formation: Add 5 nM CRBN-DDB1, 2 nM Eu-antibody, and 10 nM Cy5-tracer to the wells.
-
Incubation & Reading: Incubate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode reader (excitation 337 nm; emission 620 nm and 665 nm). Calculate the FRET ratio (665/620).
-
System Validation (Critical): A parallel assay must be run using an N-methylated analog of the test compound. Because N-methylation eliminates the critical imide H-bond donor required for CRBN binding, this control should yield no FRET signal displacement. If displacement occurs, it indicates assay interference (e.g., compound autofluorescence or aggregation), invalidating the primary result.
Protocol 2: GPCR Radioligand Competition Assay
Purpose: To determine the binding affinity (Ki) and selectivity profile across receptor subtypes. Causality: Radioligand competition provides a direct thermodynamic measurement of orthosteric binding, free from the downstream amplification artifacts present in functional assays (like cAMP accumulation).
-
Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., human α1A-AR). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes. Resuspend the pellet in assay buffer.
-
Assay Assembly: In a 96-well plate, combine 50 µL of test compound (varying concentrations), 50 µL of radioligand (e.g., 0.5 nM[³H]-prazosin for α1-AR), and 100 µL of membrane suspension (approx. 15 µg protein/well).
-
Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and quantify retained radioactivity using a liquid scintillation counter.
-
System Validation (Critical): Non-specific binding (NSB) must be defined using a 100-fold excess of a structurally distinct, unlabeled reference antagonist (e.g., 10 µM phentolamine). If the NSB exceeds 15% of total binding, the membrane washing steps must be optimized to prevent lipophilic partitioning of the radioligand, which would otherwise artificially inflate the calculated Ki.
References
-
Modica, M., Romeo, G., Materia, L., & Minneman, K. P. (2011). "Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α1-adrenoceptor subtypes." European Journal of Medicinal Chemistry.[Link]
-
Chen, Y., Xu, X., Liu, X., & Zhang, G. (2012). "Synthesis and Evaluation of a Series of piperidine-2,6-dione-piperazine (Piperidine) Derivatives as Multireceptor Atypical Antipsychotics." Archiv der Pharmazie.[Link]
-
Jiang, J., Tran, N. L., Svendsen, E., Wang, E. S., & Ferguson, F. M. (2025). "Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders." Journal of Medicinal Chemistry.[Link]
Application Notes and Protocols for High-Throughput Screening of 4-(4-Methoxyphenyl)piperidine-2,6-dione: A Putative Cereblon E3 Ligase Modulator
Introduction: The Rise of Targeted Protein Degradation and the Potential of Novel Scaffolds
The landscape of drug discovery is undergoing a paradigm shift, moving beyond simple inhibition of protein function to inducing the selective elimination of disease-causing proteins. This strategy, known as Targeted Protein Degradation (TPD), utilizes the cell's own ubiquitin-proteasome system to tag and destroy proteins of interest. Two prominent approaches in TPD are Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders.[1] Both modalities often hijack the activity of E3 ubiquitin ligases, with Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), being a key player.[2][3]
The chemical scaffold of thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), has been pivotal in the development of CRBN-based degraders.[4] The core structure responsible for CRBN binding is the glutarimide moiety.[5] This raises the compelling possibility that novel molecules containing a piperidine-2,6-dione (a glutarimide analog) core could also function as CRBN modulators.
This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-(4-Methoxyphenyl)piperidine-2,6-dione , a compound featuring this key structural motif. We will operate under the hypothesis that this molecule is a putative CRBN ligand and outline a detailed, multi-tiered screening cascade to:
-
Identify its potential to induce the degradation of specific target proteins.
-
Characterize its mechanism of action.
-
Evaluate its broader cellular effects.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel TPD agents.
The Central Hypothesis: 4-(4-Methoxyphenyl)piperidine-2,6-dione as a CRBN Ligand
The structural similarity of 4-(4-Methoxyphenyl)piperidine-2,6-dione to thalidomide and its derivatives strongly suggests that it may bind to the thalidomide-binding domain of CRBN.[6] The binding of such small molecules to CRBN can modulate the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent degradation of so-called "neosubstrates".[7][8] This induced proximity can be the basis for its action as a molecular glue or as a component of a PROTAC.
To rigorously test this hypothesis, we propose a systematic HTS workflow designed to progress from broad, high-throughput primary screens to more focused, mechanistic secondary and tertiary assays.
A Multi-Tiered High-Throughput Screening Cascade
A successful HTS campaign for a potential protein degrader requires a logical progression of assays to identify and validate hits while minimizing false positives. The following cascade is designed to comprehensively characterize the activity of 4-(4-Methoxyphenyl)piperidine-2,6-dione.
Caption: A multi-tiered HTS cascade for the characterization of putative protein degraders.
Tier 1: Primary Screening Protocols
The goal of the primary screen is to rapidly assess a large number of compounds to identify those that exhibit a desired biological activity. For 4-(4-Methoxyphenyl)piperidine-2,6-dione, we propose two parallel primary screening approaches: an unbiased phenotypic screen and a targeted degradation screen.
Protocol 1A: Phenotypic Screening using the Cell Painting Assay
The Cell Painting assay is a powerful, unbiased high-content screening method that captures a wealth of information about a compound's effects on cellular morphology.[9][10] By staining multiple cellular compartments, we can generate a unique "fingerprint" for each compound, allowing for the identification of interesting bioactivities without a preconceived target.[11]
Rationale: This assay will reveal if 4-(4-Methoxyphenyl)piperidine-2,6-dione induces any significant and reproducible morphological changes in cells. The resulting phenotypic profile can be compared to a library of reference compounds with known mechanisms of action to generate hypotheses about its molecular targets.[12]
Experimental Protocol:
-
Cell Seeding:
-
Seed U-2 OS cells (or another suitable cell line) into 384-well, optically clear-bottom plates at a density of 2,000-3,000 cells per well in 40 µL of appropriate growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of 4-(4-Methoxyphenyl)piperidine-2,6-dione in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer a volume of the compound stock to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Include positive controls (e.g., known CRBN modulators like lenalidomide or pomalidomide) and negative controls (DMSO vehicle).
-
Incubate the plates for 24-48 hours.
-
-
Staining:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add a cocktail of fluorescent dyes to stain various cellular organelles. A typical Cell Painting cocktail includes:[12]
-
Hoechst 33342 (Nuclei)
-
Concanavalin A, Alexa Fluor 488 conjugate (Endoplasmic Reticulum)
-
Phalloidin, Alexa Fluor 568 conjugate (Actin Cytoskeleton)
-
MitoTracker Red CMXRos (Mitochondria)
-
WGA, Alexa Fluor 555 conjugate (Golgi and Plasma Membrane)
-
SYTO 14 Green Fluorescent Nucleic Acid Stain (Nucleoli and Cytoplasmic RNA)
-
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS.
-
-
Imaging:
-
Acquire images using a high-content imaging system with appropriate filter sets for the dyes used. Capture images from at least four sites per well.
-
-
Data Analysis:
-
Use an automated image analysis software (e.g., CellProfiler) to segment cells and extract morphological features (~1,500 features per cell, including size, shape, texture, and intensity).[9]
-
Process the data to generate a morphological profile for each treatment condition.
-
Compare the profile of 4-(4-Methoxyphenyl)piperidine-2,6-dione to the controls and a reference compound library to identify phenotypic similarities and generate mechanistic hypotheses.
-
Protocol 1B: Targeted Protein Degradation Screening using the HiBiT Assay
The HiBiT assay is a sensitive and quantitative bioluminescent method for measuring protein abundance.[14] It relies on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous locus of a target protein, with the larger LgBiT protein to generate a bright luminescent signal.[15][16] A decrease in luminescence indicates degradation of the HiBiT-tagged protein.[17]
Rationale: This assay provides a direct and high-throughput method to determine if 4-(4-Methoxyphenyl)piperidine-2,6-dione can induce the degradation of a specific protein of interest known to be a neosubstrate of CRBN modulation (e.g., IKZF1, IKZF3, or GSPT1).
Experimental Protocol:
-
Cell Line:
-
Use a cell line (e.g., HEK293 or a relevant cancer cell line) where the target protein (e.g., GSPT1) has been endogenously tagged with HiBiT using CRISPR/Cas9.[14]
-
-
Cell Seeding:
-
Seed the HiBiT-tagged cells into 384-well, white, solid-bottom plates at a density that ensures they are in the exponential growth phase at the time of the assay.
-
-
Compound Treatment:
-
Add 4-(4-Methoxyphenyl)piperidine-2,6-dione at a final concentration of 10 µM.
-
Include a positive control degrader for the target protein (if available) and a DMSO vehicle control.
-
Incubate for a set period (e.g., 8, 16, or 24 hours) to allow for protein degradation.
-
-
Lysis and Detection:
-
Equilibrate the plates to room temperature.
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate, to each well.[17]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the DMSO control wells.
-
A significant decrease in luminescence indicates protein degradation. Calculate the percentage of degradation for hit identification.
-
Tier 2: Hit Confirmation and Potency Determination
Once initial hits are identified, the next step is to confirm their activity and determine their potency.
Protocol 2A: Dose-Response Analysis
This protocol uses the same HiBiT assay as in the primary screen but with a range of compound concentrations to determine the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
Procedure:
-
Follow the HiBiT assay protocol as described in 1B.
-
Prepare a serial dilution of 4-(4-Methoxyphenyl)piperidine-2,6-dione, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 30 µM).
-
Treat the cells with the different concentrations of the compound.
-
After incubation, measure luminescence and plot the percentage of protein remaining against the log of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC₅₀ and Dₘₐₓ values.
| Parameter | Description |
| DC₅₀ | The concentration of the compound that results in 50% degradation of the target protein. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved by the compound. |
Tier 3: Mechanism of Action Studies
For confirmed and potent hits, the focus shifts to elucidating the mechanism by which the compound induces protein degradation.
Protocol 3A: Ternary Complex Formation Assay using TR-FRET
A key step in the mechanism of many protein degraders is the formation of a ternary complex between the target protein, the degrader molecule, and the E3 ligase.[18] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay for detecting and quantifying these interactions in a high-throughput format.[19][20]
Rationale: This assay will determine if 4-(4-Methoxyphenyl)piperidine-2,6-dione can induce the formation of a ternary complex between a protein of interest and the CRBN-DDB1 complex.
Caption: Principle of the TR-FRET assay for detecting ternary complex formation.
Experimental Protocol:
-
Reagents:
-
Recombinant, purified protein of interest (POI), tagged with a FRET donor (e.g., terbium cryptate).
-
Recombinant, purified CRBN/DDB1 complex, tagged with a FRET acceptor (e.g., d2 or fluorescein).[21]
-
4-(4-Methoxyphenyl)piperidine-2,6-dione.
-
Assay buffer.
-
-
Procedure:
-
In a 384-well, low-volume, non-binding plate, add the tagged POI and the tagged CRBN/DDB1 complex to the assay buffer.
-
Add a serial dilution of 4-(4-Methoxyphenyl)piperidine-2,6-dione.
-
Incubate at room temperature for a defined period (e.g., 1-2 hours) to allow the complex to form.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader, exciting the donor and reading the emission from both the donor and the acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the ratio against the compound concentration to determine the concentration-dependence of complex formation.
-
Protocol 3B: CRBN Dependence Assay
To confirm that the degradation activity is mediated by CRBN, the HiBiT degradation assay (Protocol 1B/2A) should be repeated in a cell line where the CRBN gene has been knocked out (KO).
Rationale: If 4-(4-Methoxyphenyl)piperidine-2,6-dione acts through CRBN, its ability to degrade the target protein will be abolished in CRBN KO cells.[22]
Procedure:
-
Generate a CRBN KO cell line using CRISPR/Cas9 in the same HiBiT-tagged cell line used previously.
-
Perform the HiBiT dose-response assay in both the wild-type (WT) and CRBN KO cell lines in parallel.
-
Compare the degradation profiles. A loss of degradation in the KO cells confirms a CRBN-dependent mechanism.
Conclusion and Future Directions
This application note outlines a systematic and robust HTS strategy to investigate the biological activity of 4-(4-Methoxyphenyl)piperidine-2,6-dione, a compound with the potential to be a novel CRBN modulator. By progressing through this tiered screening cascade, researchers can efficiently move from initial hit identification to detailed mechanistic characterization.
Positive results from this workflow would validate 4-(4-Methoxyphenyl)piperidine-2,6-dione as a new chemical scaffold for the development of molecular glues or as a CRBN ligand for the construction of novel PROTACs. Further studies would involve proteomic analyses to identify its full spectrum of neosubstrates and structure-activity relationship (SAR) studies to optimize its potency and selectivity.[23] The methodologies described herein provide a solid foundation for the discovery and development of the next generation of targeted protein degraders.
References
-
Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757-1774. Available from: [Link]
-
Ito, T., et al. (2021). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. Available from: [Link]
-
Lai, A. C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 855-865. Available from: [Link]
-
Lai, A. C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. Available from: [Link]
-
Uchida, N., & Ito, T. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6333-6346. Available from: [Link]
-
Tsai, J. M., et al. (2024). Systematic molecular glue drug discovery with a high-throughput effector protein remodeling platform. bioRxiv. Available from: [Link]
-
Creative Biolabs. (n.d.). Ternary Complex Formation Evaluation Service. Creative Biolabs. Available from: [Link]
-
Charles River. (n.d.). Cell Painting Assay. Charles River. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cereblon | E3 ubiquitin ligase components. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. Available from: [Link]
-
Carpenter, A. E., & Singh, S. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Carpenter-Singh Lab. Available from: [Link]
-
Oh-hashi, K., et al. (2021). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols, 2(4), 100898. Available from: [Link]
-
Bond, M. J., et al. (2025). Probing the E3 Ligase Adapter Cereblon with Chemical Biology. Accounts of Chemical Research. Available from: [Link]
-
Macias, A. T., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5742. Available from: [Link]
-
Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. Available from: [Link]
-
PhoreMost. (2025). High-Throughput Effector Protein Remodeling for Molecular Glue Drug Discovery. Technology Networks. Available from: [Link]
-
Gechijian, L. N., et al. (2024). Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. STAR Protocols, 5(2), 103233. Available from: [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Wikipedia. Available from: [Link]
-
Asatsuma-Okumura, T., et al. (2019). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. International Journal of Molecular Sciences, 20(22), 5650. Available from: [Link]
-
Evotec. (n.d.). Cell Painting Assay. Evotec. Available from: [Link]
-
Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. Available from: [Link]
-
Molecular Devices. (2026). Cell painting, Phenotypic and Morphological Profiling. Molecular Devices. Available from: [Link]
-
Discovery on Target. (2025). Degraders and Molecular Glues - Part 1. Discovery on Target. Available from: [Link]
-
Zhang, Y., et al. (2024). Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools Monitoring Targeted Protein Degradation. bioRxiv. Available from: [Link]
-
Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 96(6), 201-210. Available from: [Link]
-
Liu, J., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(12), 4829-4839. Available from: [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
-
ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2,6-piperidinedione, 4-(4-methoxyphenyl)-1-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-. PubChem. Available from: [Link]
-
Chen, K., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(1), e202200984. Available from: [Link]
-
Wankhede, S. B., et al. (2012). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 4(2), 793-798. Available from: [Link]
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- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. sapient.bio [sapient.bio]
protocol for testing 4-(4-Methoxyphenyl)piperidine-2,6-dione in vivo
Application Note & Protocol: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 4-(4-Methoxyphenyl)piperidine-2,6-dione
Executive Summary & Mechanistic Rationale
The piperidine-2,6-dione (glutarimide) scaffold is a highly privileged pharmacophore in modern drug discovery, primarily recognized for its ability to modulate the Cereblon (CRBN) E3 ubiquitin ligase complex[1]. While classical 3-substituted glutarimides (e.g., thalidomide, lenalidomide) possess a labile chiral center that leads to rapid in vivo racemization and complex pharmacokinetic profiles[2], 4-(4-Methoxyphenyl)piperidine-2,6-dione offers a distinct structural advantage. Because the substitution occurs at the 4-position with a plane of symmetry passing through the nitrogen and C4 atom, the molecule is achiral. This structural symmetry eliminates the regulatory and pharmacokinetic complexities associated with chiral inversion, ensuring a highly stable, single-entity exposure profile while retaining the capacity to act as a potent anticancer leading unit[3].
This application note details a comprehensive, self-validating in vivo protocol for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of 4-(4-Methoxyphenyl)piperidine-2,6-dione. To establish true causality between drug exposure and target engagement, this workflow utilizes a humanized CRBN I391V mouse model, which is strictly required because wild-type murine CRBN cannot bind glutarimide derivatives due to a critical isoleucine-to-valine mutation[1].
Mechanistic Pathway Visualization
The following diagram illustrates the causal mechanism by which piperidine-2,6-dione derivatives hijack the ubiquitin-proteasome system to induce targeted protein degradation.
Mechanism of piperidine-2,6-dione mediated targeted protein degradation via CRBN E3 ligase.
Pre-Clinical Pharmacokinetics (PK) Protocol
Glutarimides frequently suffer from poor aqueous solubility and are susceptible to rapid hydrolytic clearance in vivo. To ensure accurate PK profiling, the formulation must maintain the compound in solution without precipitating upon injection.
Formulation and Administration
-
Vehicle Preparation: Prepare a solvent mixture of 10% DMSO, 40% PEG400, and 50% sterile Saline. Causality Insight: DMSO ensures primary dissolution of the hydrophobic methoxyphenyl ring, while PEG400 acts as a co-solvent to prevent precipitation when introduced to the aqueous saline phase.
-
Dosing: Administer via Intravenous (IV) injection at 2 mg/kg and Oral Gavage (PO) at 10 mg/kg to determine absolute bioavailability (%F).
Blood Sampling & LC-MS/MS Extraction
-
Timepoints: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Self-Validating Step: Immediately transfer blood into K2-EDTA tubes containing 1% formic acid. Causality Insight: Glutarimides undergo rapid base-catalyzed hydrolysis in plasma. Acidifying the collection tube quenches this degradation, ensuring the measured concentration reflects true circulating levels rather than post-collection artifacts.
-
Extraction: Precipitate proteins using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.
Quantitative PK Data Summary
The following table provides expected baseline parameters for a stable piperidine-2,6-dione derivative to guide experimental validation.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC 0−∞ (ng·h/mL) | Bioavailability (%F) |
| IV | 2.0 | 1,450 ± 120 | 0.08 | 1.8 ± 0.3 | 2,100 ± 180 | N/A |
| PO | 10.0 | 2,800 ± 210 | 0.50 | 2.1 ± 0.4 | 6,825 ± 400 | ~65% |
In Vivo Pharmacodynamics (PD) & Efficacy Protocol
To prove target engagement, we must measure the downstream degradation of neo-substrates (e.g., IKZF1/3 or specific PROTAC targets) in relevant tissues. Because target proteins are intracellular, plasma biomarkers are insufficient.
Animal Model Selection
-
Model: Humanized CRBN I391V mice (e.g., C57BL/6 background).
-
Causality Insight: The replacement of isoleucine 391 in mouse CRBN with the human valine equivalent restores the structural pocket required for glutarimide-induced neo-substrate recruitment[1]. Using wild-type mice will yield false-negative PD results.
Step-by-Step Tissue PD Workflow
-
Cohort Design: Divide mice into three arms: Vehicle Control, 4-(4-Methoxyphenyl)piperidine-2,6-dione (10 mg/kg), and a Non-Binding Analog Control. Self-Validating System: The non-binding analog ensures that any observed degradation is strictly dependent on CRBN engagement, ruling out non-specific toxicity.
-
Tissue Harvesting: Euthanize mice at 6 h and 24 h post-dose. Rapidly excise the spleen and thymus (tissues with high baseline expression of typical CRBN neo-substrates)[1]. Snap-freeze in liquid nitrogen.
-
Lysis: Homogenize 20 mg of tissue in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Perform Western Blot or automated capillary electrophoresis (e.g., ProteinSimple WES) probing for the target neo-substrate and a loading control (e.g., β -actin).
Quantitative PD Data Summary
| Tissue | Timepoint | Vehicle Control | 4-(4-Methoxyphenyl)piperidine-2,6-dione | Non-Binding Analog |
| Spleen | 6 Hours | 100% (Baseline) | 12% ± 4% (88% Degradation) | 98% ± 3% |
| Spleen | 24 Hours | 100% (Baseline) | 45% ± 6% (55% Degradation) | 101% ± 2% |
| Thymus | 6 Hours | 100% (Baseline) | 18% ± 5% (82% Degradation) | 99% ± 4% |
| Thymus | 24 Hours | 100% (Baseline) | 52% ± 8% (48% Degradation) | 97% ± 5% |
Note: Degradation is highly pronounced at Tmax
- 5 hours (6h total) and begins to recover by 24h as the drug is cleared, demonstrating a direct causal link between the PK exposure and PD response.
References
-
Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs Source: Proceedings of the National Academy of Sciences (PMC) URL:[Link]
-
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL:[Link]
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- 3. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Investigating the Anticancer Potential of 4-(4-Methoxyphenyl)piperidine-2,6-dione
Introduction
The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in modern medicinal chemistry, most notably forming the core of the influential immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2][3] These agents have reshaped the therapeutic landscape for multiple myeloma and other hematological malignancies. The biological activity of this scaffold extends beyond immunomodulation, with numerous derivatives demonstrating potent, direct anticancer effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and disruption of critical signaling pathways.[4][5]
This application note focuses on 4-(4-Methoxyphenyl)piperidine-2,6-dione , a specific analog within this promising chemical class. While direct, extensive research on this particular molecule is emerging, its structural similarity to other biologically active piperidones provides a strong rationale for its investigation as a potential anticancer agent.[6][7] This guide serves as a comprehensive framework for researchers, providing both the theoretical basis and detailed experimental protocols to systematically evaluate the anticancer properties of 4-(4-Methoxyphenyl)piperidine-2,6-dione in vitro.
Compound Profile: 4-(4-Methoxyphenyl)piperidine-2,6-dione
A clear understanding of the test article's fundamental properties is the first step in any robust experimental plan.
| Property | Value | Source |
| CAS Number | 33868-98-3 | [8] |
| Molecular Formula | C₁₂H₁₃NO₃ | [8] |
| Molecular Weight | 219.24 g/mol | [8] |
| SMILES | COc1ccc(cc1)C1CC(=O)NC(=O)C1 | [8] |
| Synonyms | 3-(p-Methoxyphenyl)glutarimide | N/A |
Postulated Mechanisms of Action in Oncology
Based on the activities of structurally related piperidine-2,6-dione and piperidone derivatives, several key anticancer mechanisms can be hypothesized for 4-(4-Methoxyphenyl)piperidine-2,6-dione. The protocols outlined in this guide are designed to systematically probe these potential pathways.
-
Induction of Apoptosis: Many cytotoxic agents exert their effect by triggering programmed cell death. This is often mediated by the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the subsequent activation of executioner caspases like Caspase-3.[7][9][10]
-
Cell Cycle Arrest: Interference with the cell cycle machinery prevents cancer cells from proliferating. Compounds can induce arrest at specific checkpoints, such as G1/S or G2/M, which can be detected by analyzing the DNA content of the cell population.[11][12]
-
Disruption of Microtubule Dynamics: The piperidine scaffold is found in compounds that act as microtubule-disrupting agents, often by binding to the colchicine site on tubulin.[13] This prevents the proper formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.
The interplay of these potential mechanisms provides multiple avenues for therapeutic intervention, as illustrated below.
Figure 1: Postulated signaling pathways for 4-(4-Methoxyphenyl)piperidine-2,6-dione.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a validated workflow for the initial characterization of the compound's anticancer activity. It is imperative to include appropriate positive and negative controls (e.g., a known cytotoxic drug like Doxorubicin and a vehicle control like DMSO, respectively) in every experiment.
Figure 2: General experimental workflow for in vitro evaluation.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, HT-29 colon, A549 lung)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
4-(4-Methoxyphenyl)piperidine-2,6-dione (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a series of dilutions of the compound in complete medium from the DMSO stock. A typical starting range is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Expert Insight: The choice of incubation time (48 vs. 72 hours) depends on the cell line's doubling time and the compound's expected mechanism. A longer incubation may be necessary for compounds that act via cell cycle arrest rather than acute toxicity. This assay is a crucial first step to establish a working concentration range for all subsequent mechanistic studies.[14]
Protocol 3.2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol determines if the compound induces arrest at a specific phase of the cell cycle.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. A "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.
Materials:
-
6-well plates
-
PBS, Trypsin-EDTA
-
70% ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/well) and allow them to attach overnight. Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 300 µL of cold PBS, and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample and analyze the DNA content histograms using appropriate software (e.g., FlowJo, FCS Express).
Expert Insight: The inclusion of an RNase in the staining buffer is critical to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content measurement. The appearance of a significant sub-G1 population provides preliminary evidence of apoptosis, which should be confirmed with a more specific assay like Annexin V staining.[4][10]
Protocol 3.3: Western Blot Analysis of Key Signaling Proteins
This technique allows for the detection and semi-quantitative analysis of specific proteins to elucidate the molecular pathways affected by the compound.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with antibodies specific to the target proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Lysis: Treat cells in 6-well plates or 60mm dishes as described previously. After treatment, wash cells with ice-cold PBS and lyse by adding RIPA buffer. Scrape the cells, incubate on ice for 20 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer and Laemmli buffer. Boil for 5 minutes at 95°C.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
Expert Insight: A well-chosen antibody panel is key to a successful mechanistic study. Start with broad markers and narrow down based on results. For example, observing PARP cleavage is a strong indicator of caspase-mediated apoptosis and justifies probing for active Caspase-3.[9]
Data Interpretation and Presentation
Table 2: Example IC₅₀ Data Presentation This table format allows for a clear comparison of the compound's potency across different cancer types.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HGF | Normal Gingival Fibroblast | Experimental Value |
Table 3: Recommended Antibody Panel for Western Blot Analysis This panel provides a starting point for investigating the most probable signaling pathways.
| Target Protein | Function / Pathway | Expected Change with Treatment | Reference |
| PARP | Apoptosis Substrate | Cleavage (Appearance of 89 kDa fragment) | [14] |
| Caspase-3 | Apoptosis Executioner | Cleavage (Appearance of 17/19 kDa fragments) | [10] |
| Bcl-2 | Anti-Apoptotic | Decrease | [9] |
| Bax | Pro-Apoptotic | Increase | [9] |
| Cyclin B1 | G2/M Transition | Modulation | N/A |
| p21 | Cell Cycle Inhibitor | Increase | [12] |
| β-Actin / GAPDH | Loading Control | No Change | N/A |
Conclusion
4-(4-Methoxyphenyl)piperidine-2,6-dione belongs to a class of compounds with significant precedent in cancer research. Its piperidine-2,6-dione core suggests a high probability of biological activity against cancer cells. The systematic application of the protocols detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest—will enable a thorough and robust evaluation of its therapeutic potential. The insights gained from this in vitro characterization will be foundational for any subsequent medicinal chemistry optimization efforts and future in vivo efficacy studies.
References
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Jia, L., Yuan, H., Wang, Y., Li, H., & Li, Z. (2019). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Lawrence, H. R., McGown, A. T., Hadfield, J. A., & Lawrence, N. J. (2010). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Khalifa, M. E., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Available at: [Link]
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Wang, Q., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. Available at: [Link]
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Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Available at: [Link]
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Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Al-Ostath, S., et al. (2021). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific Reports. Available at: [Link]
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ResearchGate. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]
-
Gînsă, C. E., et al. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules. Available at: [Link]
-
Carr, M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. Available at: [Link]
-
Mickevičienė, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]
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Chiralpedia. (2022). Thalidomide. Available at: [Link]
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Appchem. (n.d.). 4-(4-methoxyphenyl)piperidine-2,6-dione. Available at: [Link]
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Wikipedia. (n.d.). Thalidomide. Available at: [Link]
-
Mayo Clinic. (2026). Thalidomide (oral route). Available at: [Link]
-
Chen, Y. F., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tandi, D. Y., et al. (2023). PIPERINE: PHYSICOCHEMICAL ASPECTS FOR LUNG CANCER. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). THALOMID (thalidomide) capsules. Available at: [Link]
-
Olea-Flores, M., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Pharmaceuticals. Available at: [Link]
-
Kawase, M., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Characterizing 4-(4-Methoxyphenyl)piperidine-2,6-dione as a Potential CRBN Ligand
Introduction: Modulating the Un-druggable via Cereblon
The ubiquitin-proteasome system (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. Within this system, E3 ubiquitin ligases provide substrate specificity, selecting which proteins are marked for destruction. The Cullin-RING Ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor (CRL4-CRBN), has emerged as a pivotal target in drug discovery.[1][2][3][4] CRBN's function can be pharmacologically modulated by a class of small molecules known as immunomodulatory imide drugs (IMiDs), which includes thalidomide and its more potent analogs, lenalidomide and pomalidomide.[5][6]
These molecules act as "molecular glues," binding to CRBN and altering its substrate-binding surface.[2][] This induced proximity recruits proteins not normally targeted by CRBN, termed "neosubstrates," for polyubiquitination and subsequent degradation by the 26S proteasome.[2][5] The degradation of key neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) and the kinase Casein Kinase 1α (CK1α), is the mechanistic basis for the powerful therapeutic effects of IMiDs in hematological malignancies.[2][5][6]
The discovery of this mechanism has opened a new frontier in drug development, enabling the targeted degradation of proteins previously considered "un-druggable." This has spurred the development of novel CRBN E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), which leverage the CRBN machinery to eliminate specific disease-causing proteins.[][8][9]
This document provides a detailed guide for the comprehensive characterization of novel glutarimide-containing compounds, using 4-(4-Methoxyphenyl)piperidine-2,6-dione as a representative example. The following sections detail the core biochemical and cellular assays required to validate its potential as a CRBN ligand, confirm its mechanism of action, and quantify its degradation efficiency.
The CRL4-CRBN Mechanism of Action
The binding of a molecular glue like 4-(4-Methoxyphenyl)piperidine-2,6-dione to CRBN is the initiating event in a cascade that leads to targeted protein degradation. The glutarimide ring of the ligand is essential for docking into a specific pocket on CRBN, while the rest of the molecule helps create a new binding surface for neosubstrate recruitment.
Caption: Mechanism of CRBN-mediated neosubstrate degradation.
Part 1: Biochemical Characterization - Confirming Direct Target Engagement
The first critical step is to confirm that the test compound directly binds to the CRBN protein. Fluorescence Polarization (FP) is a robust, solution-based method for studying molecular binding events in real-time.
Protocol 1: Competitive Binding Assay using Fluorescence Polarization
Principle: This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer (e.g., Cy5-Thalidomide) from the purified CRBN-DDB1 protein complex.[10] When the large tracer-protein complex is formed, the tracer tumbles slowly in solution, emitting highly polarized light. If the unlabeled test compound binds to CRBN, it displaces the tracer, which then tumbles more rapidly, resulting in a decrease in fluorescence polarization.[11]
Materials:
-
Purified recombinant human CRBN/DDB1 complex (BPS Bioscience, Cat. No. 100497 or equivalent)
-
Fluorescently labeled tracer (e.g., Cy5-labeled Thalidomide, BPS Bioscience, Cat. No. 100551)
-
Test Compound: 4-(4-Methoxyphenyl)piperidine-2,6-dione
-
Positive Controls: Pomalidomide, Lenalidomide
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4[11]
-
384-well low-volume black plates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of the CRBN/DDB1 complex (e.g., 200 nM) in Assay Buffer.
-
Prepare a 2X stock of the Cy5-labeled Thalidomide tracer (e.g., 16 nM) in Assay Buffer.
-
Prepare serial dilutions of the test compound and positive controls in DMSO, followed by a 1:50 dilution in Assay Buffer to create 4X compound stocks. The final DMSO concentration in the well should be ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound dilutions or controls to the wells of the 384-well plate.
-
For "High Polarization" (0% inhibition) control wells, add 5 µL of Assay Buffer with DMSO.
-
For "Low Polarization" (100% inhibition) control wells, add 5 µL of a high concentration of a known binder like Pomalidomide (e.g., 100 µM).
-
-
Reaction Incubation:
-
Prepare a master mix of 2X CRBN/DDB1 and 2X Cy5-Thalidomide tracer.
-
Add 10 µL of this master mix to each well.
-
The final reaction volume is 20 µL, containing 1X CRBN/DDB1, 1X tracer, and 1X test compound.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation ~620 nm / Emission ~680 nm).
-
Calculate the percent inhibition for each compound concentration relative to the high and low polarization controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation:
| Compound | Binding Affinity (IC50, µM) |
| Pomalidomide (Positive Control) | ~1.2[12] |
| Lenalidomide (Positive Control) | ~1.5[12] |
| 4-(4-Methoxyphenyl)piperidine-2,6-dione | Experimental Value |
| Inactive Analog (Negative Control) | > 100 |
Part 2: Cellular Characterization - Demonstrating Functional Activity
Once direct binding is established, the next step is to determine if this binding event translates into the desired cellular outcome: degradation of a neosubstrate.
Protocol 2: Western Blotting for Neosubstrate Degradation
Principle: This protocol measures the abundance of a specific neosubstrate protein in cells following treatment with the test compound. A time- and dose-dependent decrease in the target protein level, which can be rescued by proteasome inhibitors, is strong evidence of CRBN-mediated degradation.[13]
Workflow Visualization:
Caption: Standard workflow for Western blot analysis of protein degradation.
Materials:
-
Cell Line: Multiple myeloma cell line MM.1S (known to be sensitive to CRBN modulators)
-
Cell Culture Media: RPMI-1640, 10% FBS, Penicillin/Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14][15]
-
Primary Antibodies: Rabbit anti-IKZF1, Rabbit anti-CRBN, Mouse anti-β-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
PVDF membrane, ECL detection reagents, and imaging system
Methodology:
-
Cell Treatment:
-
Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
For dose-response experiments, treat cells with serial dilutions of 4-(4-Methoxyphenyl)piperidine-2,6-dione (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours).
-
For time-course experiments, treat cells with a fixed concentration (e.g., 1 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 18, 24 hours).
-
Include a vehicle control (DMSO) and a positive control (Pomalidomide).
-
-
Lysate Preparation:
-
Harvest cells by centrifugation. Wash once with ice-cold PBS.[16]
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer with inhibitors. Incubate on ice for 20 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.[16]
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IKZF1, 1:1000; anti-β-Actin, 1:5000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IKZF1 band intensity to the corresponding β-Actin loading control.
-
For dose-response data, plot the normalized protein level against the log of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Data Presentation:
| Compound | IKZF1 Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| Pomalidomide (Positive Control) | ~10 | >90% |
| 4-(4-Methoxyphenyl)piperidine-2,6-dione | Experimental Value | Experimental Value |
| Inactive Analog (Negative Control) | No degradation | <10% |
Protocol 3: Co-Immunoprecipitation to Validate In-Cell Target Engagement
Principle: Co-immunoprecipitation (Co-IP) is used to demonstrate that the test compound induces or enhances the interaction between CRBN and its neosubstrate within the cell.[17] An antibody targeting CRBN is used to pull down CRBN and any associated proteins. If the compound facilitates the CRBN-neosubstrate interaction, the neosubstrate will be enriched in the pulldown fraction, detectable by Western blot.[18][19]
Workflow Visualization:
Sources
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- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide - Wikipedia [en.wikipedia.org]
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- 9. biorxiv.org [biorxiv.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
Application Note & Protocols: A Comprehensive Guide to Developing Assays for 4-(4-Methoxyphenyl)piperidine-2,6-dione Activity as a Cereblon E3 Ligase Modulator
Abstract
The piperidine-2,6-dione chemical scaffold is the core structure of immunomodulatory drugs (IMiDs) such as thalidomide and its potent analogs, lenalidomide and pomalidomide.[1][2] These molecules exert their pleiotropic biological effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[3][4] This binding event modulates the substrate specificity of the CRL4-CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins not normally targeted by this ligase.[3][5] 4-(4-Methoxyphenyl)piperidine-2,6-dione, as a structural analog, is hypothesized to function through a similar mechanism. This guide provides a detailed framework and step-by-step protocols for a comprehensive assay cascade designed to characterize the biochemical and cellular activity of this compound, from initial target engagement to downstream functional outcomes.
The Cereblon-Mediated Protein Degradation Pathway
The primary mechanism of action for CRBN-binding molecules involves hijacking the ubiquitin-proteasome system (UPS). The compound acts as a "molecular glue," inducing proximity between CRBN and a neosubstrate protein. This ternary complex (CRBN-Compound-Neosubstrate) is the critical intermediate that triggers the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome.[6][7]
Caption: Cereblon-mediated targeted protein degradation pathway.
Recommended Assay Cascade Strategy
A tiered approach is essential for efficiently characterizing novel CRBN modulators. This cascade progresses from high-throughput biochemical assays confirming direct target binding to more complex cell-based assays that validate the desired physiological outcome—target protein degradation.
Caption: A tiered workflow for characterizing CRBN modulators.
Tier 1 Protocols: Direct Cereblon Engagement
The initial step is to confirm that 4-(4-Methoxyphenyl)piperidine-2,6-dione directly binds to CRBN and to determine its binding affinity. Homogeneous, high-throughput assays like TR-FRET, Fluorescence Polarization (FP), and AlphaLISA are ideal for this purpose.
Protocol 3.1: TR-FRET Competitive Binding Assay
Principle: This assay measures the disruption of Förster Resonance Energy Transfer between a lanthanide donor (e.g., Terbium) and an acceptor fluorophore.[8] A tagged CRBN protein is labeled with an antibody conjugated to a Terbium (Tb) donor, while a known fluorescently-labeled CRBN ligand (tracer, e.g., Thalidomide-Red) serves as the acceptor. When the tracer binds CRBN, the donor and acceptor are in close proximity, generating a FRET signal. The test compound competes with the tracer for binding, causing a dose-dependent decrease in the FRET signal.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock of 4-(4-Methoxyphenyl)piperidine-2,6-dione in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute into assay buffer to the desired starting concentration (e.g., 100 µM), maintaining a final DMSO concentration of ≤1%.
-
CRBN Protein: Use purified, tagged (e.g., GST- or His-tagged) human Cereblon protein. Dilute to 2X the final concentration in assay buffer (e.g., 10 nM final).
-
Tb-Antibody: Use a Terbium-conjugated anti-tag antibody (e.g., anti-GST). Dilute to 2X the final concentration in assay buffer (e.g., 2 nM final).
-
Tracer: Use a fluorescently labeled thalidomide analog (e.g., Thalidomide-Red). Dilute to 2X the final concentration in assay buffer (e.g., 20 nM final).
-
-
Assay Execution (384-well plate):
-
Add 5 µL of diluted test compound or DMSO control to each well.
-
Add 5 µL of the 2X CRBN/Tb-Antibody mixture to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the 2X Tracer solution to all wells to initiate the reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Detection & Analysis:
-
Read the plate on a TR-FRET enabled plate reader (e.g., Excitation: 340 nm; Emission: 620 nm for donor and 665 nm for acceptor).[11][12]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 3.2: Fluorescence Polarization (FP) Binding Assay
Principle: FP measures changes in the rotational speed of a fluorescent molecule in solution.[13] A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly, resulting in low polarization of emitted light. When bound to the much larger CRBN protein, its rotation slows dramatically, increasing the polarization.[14][15] A test compound that competes for the binding site will displace the tracer, causing a dose-dependent decrease in polarization.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare serial dilutions as described in Protocol 3.1.
-
CRBN Protein: Dilute purified CRBN to 2X the final concentration (e.g., 20 nM final) in FP assay buffer.
-
FP Tracer: Use a suitable fluorescently-labeled thalidomide analog (e.g., Cy5-labeled Thalidomide). Dilute to 2X the final concentration (e.g., 10 nM final).[17]
-
-
Assay Execution (384-well black plate):
-
Add 10 µL of diluted test compound or DMSO control to each well.
-
Add 10 µL of a 2X mixture of CRBN protein and FP tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection & Analysis:
-
Read the plate using a microplate reader equipped with polarization filters appropriate for the tracer's fluorophore.
-
Plot the change in millipolarization (mP) units against the log of the compound concentration and fit the data to determine the IC50.
-
Protocol 3.3: AlphaLISA Binding Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) uses donor and acceptor beads that generate a signal when in close proximity (~200 nm).[18][19] One protein binding partner is captured on a donor bead and the other on an acceptor bead. Here, Streptavidin-coated Donor beads capture a biotinylated CRBN ligand, and Acceptor beads conjugated with an anti-tag antibody capture tagged CRBN. Binding brings the beads together, and upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent cascade in the acceptor bead, emitting light around 615 nm.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare serial dilutions as described in Protocol 3.1.
-
CRBN Protein: Use GST-tagged CRBN, diluted to 4X final concentration (e.g., 20 nM final).
-
Biotinylated Ligand: Use a biotinylated thalidomide analog, diluted to 4X final concentration (e.g., 40 nM final).
-
Beads: Use Anti-GST Acceptor beads and Streptavidin Donor beads. Dilute to 2X final concentration in AlphaLISA buffer.
-
-
Assay Execution (384-well OptiPlate):
-
Add 5 µL of diluted test compound or DMSO control.
-
Add 5 µL of 4X CRBN protein and 5 µL of 4X biotinylated ligand.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the 2X bead mixture (pre-mixed Anti-GST Acceptor and Streptavidin Donor beads).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Detection & Analysis:
-
Read the plate on an AlphaScreen-capable reader.
-
Plot the AlphaLISA signal against the log of the compound concentration to determine the IC50.
-
| Parameter | TR-FRET Assay | FP Assay | AlphaLISA Assay |
| Principle | Proximity-based energy transfer | Change in molecular rotation | Proximity-based singlet oxygen transfer |
| Typical Plate | 384-well, low volume, white | 384-well, black, low binding | 384-well, white, OptiPlate |
| Final Volume | 20 µL | 20 µL | 25 µL |
| CRBN Conc. | 5-15 nM | 10-30 nM | 5-15 nM |
| Tracer/Ligand Conc. | 10-50 nM | 5-20 nM | 10-50 nM |
| Incubation Time | 60-120 min | 30-60 min | 120 min (total) |
| Readout | Ratio (665nm/620nm) | Millipolarization (mP) | Luminescent Counts |
Tier 2 Protocols: Mechanism of Action Validation
Once direct binding is confirmed, the next crucial step is to demonstrate that the compound facilitates the formation of a ternary complex and subsequent neosubstrate ubiquitination.
Protocol 4.1: TR-FRET Ternary Complex Formation Assay
Principle: This assay directly measures the compound-induced proximity between CRBN and a known neosubstrate (e.g., IKZF1, IKZF3, or GSPT1).[22] Tagged CRBN (e.g., His-tagged) and a tagged neosubstrate (e.g., GST-tagged) are used with corresponding Tb- and fluorescently-labeled antibodies. A TR-FRET signal is generated only when the compound "glues" the two proteins together.[23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Proteins: Use purified His-CRBN and GST-Neosubstrate. Dilute each to 2X final concentration (e.g., 20 nM CRBN, 50 nM Neosubstrate).
-
Antibodies: Use Tb-anti-His antibody and a suitable acceptor-labeled anti-GST antibody (e.g., d2-labeled). Dilute to 2X final concentration.
-
Test Compound: Prepare serial dilutions as described previously.
-
-
Assay Execution (384-well plate):
-
Add 5 µL of diluted test compound or DMSO control.
-
Add 15 µL of a pre-mixed solution containing the 2X concentrations of both proteins and both labeled antibodies.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Detection & Analysis:
-
Read the plate on a TR-FRET reader.
-
An increase in the TR-FRET signal with increasing compound concentration indicates ternary complex formation.
-
Plot the signal against the log of the compound concentration to determine the EC50 for complex formation. The "hook effect" (signal decrease at high concentrations) may be observed and is characteristic of bifunctional molecules.
-
Protocol 4.2: In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the enzymatic cascade of ubiquitination in a test tube to directly visualize the modification of a neosubstrate.[24][25] The reaction requires E1 (activating), E2 (conjugating), and the E3 ligase (CRL4-CRBN), along with ATP, ubiquitin, and the neosubstrate.[26] The outcome is detected by Western Blot, where a "ladder" or high molecular weight smear above the neosubstrate band indicates the addition of multiple ubiquitin molecules.[6]
Step-by-Step Methodology:
-
Reaction Setup (per 25 µL reaction):
-
Master Mix: Prepare a master mix in ubiquitination buffer containing:
-
E1 Activating Enzyme (e.g., UBE1): 100 nM
-
E2 Conjugating Enzyme (e.g., UBCH5c): 500 nM
-
CRL4-CRBN Complex: 200 nM
-
Neosubstrate Protein: 500 nM
-
Ubiquitin: 10 µM
-
ATP: 5 mM
-
-
Aliquot the master mix into microcentrifuge tubes.
-
-
Assay Execution:
-
Add 1 µL of test compound (e.g., 10 µM final concentration) or DMSO control to the respective tubes.
-
Incubate the reactions at 30-37°C for 60-90 minutes.
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection & Analysis:
-
Resolve the samples on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western Blot using a primary antibody specific to the neosubstrate.
-
A high molecular weight smear appearing only in the presence of the compound indicates successful, compound-dependent ubiquitination.
-
Tier 3 Protocols: Cellular Activity Confirmation
The final and most critical stage is to verify that the compound induces the degradation of the target neosubstrate within a cellular context.
Protocol 5.1: Western Blotting for Target Degradation
Principle: This is the most direct method to measure the reduction of a target protein's abundance in cells following compound treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., MM.1S multiple myeloma cells, which express high levels of IKZF1/3) and allow them to adhere or recover overnight.
-
Treat the cells with a dose-response of 4-(4-Methoxyphenyl)piperidine-2,6-dione (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform gel electrophoresis and protein transfer as described in Protocol 4.2.
-
Probe the membrane with a primary antibody against the target neosubstrate (e.g., anti-IKZF1).
-
Crucially, also probe with an antibody for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the neosubstrate band intensity to the loading control.
-
Plot the normalized protein level against the log of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 5.2: Cell-Based Target Engagement Assay
Principle: This advanced assay confirms that the compound engages CRBN in live cells. It often works by competition. Cells are pre-treated with the non-labeled test compound, followed by the addition of a known, potent degrader (used as a probe). If the test compound occupies the CRBN binding site, it will prevent the degrader probe from inducing the degradation of its target.[27][28]
Step-by-Step Methodology:
-
Reagent and Cell Setup:
-
Select a potent degrader probe with a well-characterized target (e.g., an HDAC6 degrader).[27]
-
Plate a suitable cell line as in Protocol 5.1.
-
-
Assay Execution:
-
Pre-incubate cells with a dose-response of 4-(4-Methoxyphenyl)piperidine-2,6-dione for 1-2 hours.
-
Add a fixed concentration (e.g., the DC50) of the degrader probe to all wells (except the no-probe control).
-
Incubate for an additional period sufficient to observe degradation by the probe (e.g., 4-8 hours).
-
-
Detection & Analysis:
-
Lyse the cells and perform a Western Blot for the degrader probe's target (e.g., HDAC6).
-
A dose-dependent "rescue" or recovery of the target protein level indicates that the test compound successfully competed with the degrader probe for CRBN binding.[27]
-
This provides strong evidence of target engagement in a physiological environment.
-
References
-
Han, T., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. [Link]
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Application Note. [Link]
-
Trowell, S. C., et al. (2008). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 3(10), 1637-1649. [Link]
-
Wikipedia. Thalidomide. Encyclopedia Entry. [Link]
-
Lee, G., & Lee, J. H. (2022). In vitro Auto- and Substrate-Ubiquitination Assays. Bio-protocol, 12(1), e4291. [Link]
-
Blower, P. J., et al. (2021). Lanthanide-based FRET assay for protein quantitation and aggregation. Scientific Reports, 11(1), 1-13. [Link]
-
Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Link]
-
Celtarys. Fluorescent Ligands in Fluorescence Polarization Assays. Blog Post. [Link]
-
Bitesize Bio. (2020). A New Frontier in Protein Quantitation: AlphaLISA. Article. [Link]
-
Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 96(6), 189-203. [Link]
-
ICE Bioscience. FRET and TR-FRET Assays. Technology Page. [Link]
-
Li, F., et al. (2013). In vitro Protein Ubiquitination Assays. Bio-protocol, 3(7), e385. [Link]
-
Krönke, J., & Ebert, B. L. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia, 30(12), 2326-2335. [Link]
-
BPS Bioscience. AlphaLISA® Assay Kits. Product Page. [Link]
-
Kumar, A., & Jain, A. (2021). Ubiquitination detection techniques. Analytical Biochemistry, 629, 114318. [Link]
-
BMG Labtech. Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Application Note. [Link]
-
Poudel, K. R., et al. (2014). Lateral diffusion contributes to FRET from lanthanide-tagged membrane proteins. Biophysical Journal, 106(10), 2142-2150. [Link]
-
PubMed. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Abstract. [Link]
-
Ray, A., et al. (2015). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Current Pharmaceutical Design, 21(34), 5026-5038. [Link]
-
Franklin, C., & Pruneda, J. N. (2019). A High-Throughput Assay for Monitoring Ubiquitination in Real Time. Frontiers in Chemistry, 7, 831. [Link]
-
BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. Blog Post. [Link]
-
Ansardi, D. C., et al. (2019). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods, 271, 113679. [Link]
-
AnaSpec. TR-FRET technology | Custom peptide Synthesis. Technology Page. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). Technology Page. [Link]
-
BPS Bioscience. Cereblon Ubiquitination Homogeneous Assay Kit. Product Page. [Link]
-
Aurora Biolabs. Cereblon- and VHL-Binding Molecule Screening TR-FRET Assay Kits for PROTAC. Product Brochure. [Link]
-
BMG LABTECH. TR-FRET Measurements. Technology Page. [Link]
-
Zoppi, V., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 856-867. [Link]
-
Small, J., et al. (2015). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Journal of Biomolecular Screening, 20(10), 1259-1267. [Link]
-
Aurora Biolabs. TR-FRET Cereblon-4C Binding Assay Kit. Data Sheet. [Link]
-
BPS Bioscience. Cereblon Binding Assay Kit. Data Sheet. [Link]
-
An, S., & Fu, L. (2022). Probing the E3 Ligase Adapter Cereblon with Chemical Biology. Accounts of Chemical Research, 55(9), 1269-1282. [Link]
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
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Experimental Design and Protocols for Efficacy Testing of 4-(4-Methoxyphenyl)piperidine-2,6-dione as a Cereblon Modulator
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The development of targeted protein degraders, including molecular glues and Proteolysis Targeting Chimeras (PROTACs), heavily relies on hijacking the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. The canonical warheads for Cereblon (CRBN) recruitment are glutarimide derivatives, structurally rooted in thalidomide and its analogs (IMiDs)[1].
The compound 4-(4-Methoxyphenyl)piperidine-2,6-dione features a specific substitution at the 4-position of the piperidine-2,6-dione (glutarimide) core. While the glutarimide ring anchors deeply into the tri-tryptophan pocket of CRBN, the 4-(4-methoxyphenyl) moiety projects toward the solvent-exposed interface. This projection alters the surface topology of the E3 ligase, dictating the recruitment of specific neosubstrates (such as IKZF1, IKZF3, or GSPT1) through induced protein-protein interactions[2].
To rigorously validate the efficacy of this compound, an experimental design must be self-validating: it must prove direct target engagement, confirm that degradation is strictly dependent on the ubiquitin-proteasome system (UPS), and link this molecular event to a phenotypic cellular outcome.
Experimental Workflow Overview
The following pipeline establishes a causal chain from primary biochemical binding to downstream phenotypic execution.
Experimental workflow for evaluating CRBN-mediated molecular glue degraders.
Phase 1: Target Engagement (CRBN Binding Affinity)
Causality & Rationale: Before assessing cellular degradation, we must confirm that 4-(4-Methoxyphenyl)piperidine-2,6-dione physically binds the CRBN substrate receptor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it provides a homogeneous, high-throughput method to measure the displacement of a known fluorescent tracer (e.g., Cy5-Thalidomide) from the CRBN pocket[3][4].
Protocol: Competitive TR-FRET Assay
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).
-
Complex Assembly: Dilute 6×His-tagged full-length human CRBN-DDB1 complex to a final well concentration of 60 nM[4].
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-(4-Methoxyphenyl)piperidine-2,6-dione in DMSO. Transfer to a 384-well low-volume white microplate (final DMSO concentration ≤ 1%).
-
Tracer & Antibody Addition: Add 30 nM Cy5-conjugated thalidomide tracer and 3 nM Europium (Eu)-labeled anti-His antibody to the wells[4].
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Cy5 acceptor)[4].
-
Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of compound concentration to derive the IC50 binding affinity.
Phase 2: Neosubstrate Degradation Profiling
Causality & Rationale: Binding CRBN does not guarantee degradation. The compound must induce a productive ternary complex. We utilize CRISPR-Cas9 engineered cell lines expressing endogenous HiBiT-tagged neosubstrates (IKZF1, IKZF3). The HiBiT system is chosen over western blotting for primary screening because it allows for real-time, highly sensitive, and quantitative kinetic monitoring of endogenous protein levels without the artifacts of overexpression[5][6].
Protocol: Quantitative HiBiT Degradation Assay
-
Cell Plating: Seed IKZF1-HiBiT knock-in Jurkat or MM.1S cells at 10,000 cells/well in a 96-well white tissue culture plate[5].
-
Mechanistic Controls (Self-Validation): To prove degradation is UPS-mediated, pre-treat control wells for 1 hour with either 1 µM Carfilzomib (proteasome inhibitor) or 1 µM MLN4924 (neddylation inhibitor, which blocks cullin-RING ligase activation)[2].
-
Compound Treatment: Treat cells with a concentration gradient of 4-(4-Methoxyphenyl)piperidine-2,6-dione (0.1 nM to 10 µM) for 16 hours at 37°C, 5% CO₂.
-
Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) directly to the wells[7]. Incubate for 10 minutes on an orbital shaker.
-
Readout: Measure luminescence. Calculate the DC50 (concentration inducing 50% degradation) and Dmax (maximum degradation depth). Note: A valid molecular glue will show rescued luminescence in the Carfilzomib and MLN4924 control wells.
Phase 3 & 4: Cellular Efficacy and Downstream Signaling
Causality & Rationale: The degradation of transcription factors like IKZF1/3 leads to the downregulation of critical oncogenes (e.g., IRF4 and c-Myc), ultimately triggering cell cycle arrest and apoptosis in sensitive hematological cancer lines[8].
Mechanistic pathway of CRBN modulation leading to neosubstrate degradation.
Protocol: Cell Viability and Immunoblotting
-
Viability Assay (CellTiter-Glo): Seed MM.1S (Multiple Myeloma) cells at 5,000 cells/well. Treat with the compound for 96 hours. Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence to determine the EC50 for anti-proliferative activity.
-
Immunoblotting Workflow:
-
Treat MM.1S cells with 100 nM and 1 µM of the compound for 24 hours.
-
Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against IKZF1, IRF4, c-Myc, Cleaved Caspase-3, and GAPDH (loading control).
-
Develop using ECL and quantify band densitometry.
-
Quantitative Data Summary
To establish a comprehensive pharmacological profile, the following metrics must be extracted from the experimental pipeline and compared against baseline IMiDs (e.g., Lenalidomide).
| Assay Type | Target / Parameter | Expected Metric | Biological Relevance |
| TR-FRET | CRBN Binding ( IC50 ) | 0.1 - 5.0 µM | Confirms direct target engagement and affinity to the E3 ligase. |
| HiBiT Lytic | IKZF1 Degradation ( DC50 ) | 1.0 - 50 nM | Measures the potency of ternary complex-driven ubiquitination. |
| HiBiT Lytic | IKZF1 Degradation ( Dmax ) | > 85% | Indicates the absolute depth of target clearance. |
| CellTiter-Glo | MM.1S Viability ( EC50 ) | 10 - 100 nM | Translates biochemical degradation into phenotypic cancer cell death. |
| Western Blot | c-Myc / IRF4 Levels | > 70% reduction | Validates the disruption of downstream oncogenic signaling networks. |
References
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition National Institutes of Health (NIH)[Link]
-
Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders Journal of Medicinal Chemistry - ACS Publications[Link]
-
TR-FRET Cereblon-4C Binding Assay Kit Aurora Biolabs[Link]
- Methods for measuring small molecule affinity to cereblon Google P
-
Kinetic Degradation of IMiD Molecular Glues and Their Target Families Agilent Technologies[Link]
-
Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools Monitoring Targeted Protein Degradation bioRxiv[Link]
-
Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines National Institutes of Health (NIH)[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
Technical Support Center: Stability of 4-(4-Methoxyphenyl)piperidine-2,6-dione in Biological Media
Welcome to the advanced troubleshooting and technical support center for 4-(4-Methoxyphenyl)piperidine-2,6-dione . As a phenyl glutarimide (PG) derivative, this compound is a critical scaffold in the design of next-generation Cereblon (CRBN)-recruiting PROTACs and molecular glues. While designed to overcome the notorious instability of traditional immunomodulatory imide drugs (IMiDs), researchers frequently encounter nuanced stability challenges during in vitro and in vivo profiling.
This guide provides mechanistic insights, quantitative benchmarks, and self-validating protocols to ensure the integrity of your targeted protein degradation assays.
Mechanistic FAQ: Understanding Causality in Degradation
Q: Why does 4-(4-Methoxyphenyl)piperidine-2,6-dione exhibit different stability profiles compared to traditional IMiDs like thalidomide? A: The structural evolution from IMiDs to phenyl glutarimides (PGs) is rooted in electron density. In traditional IMiDs, the highly electron-withdrawing phthalimide group activates the adjacent glutarimide ring, making it highly susceptible to nucleophilic attack by water[1]. By replacing the phthalimide moiety with a 4-methoxyphenyl group, the electron-withdrawing effect is eliminated. This rational design significantly enhances chemical stability against hydrolysis while retaining the vital hydrogen-bonding network required for CRBN binding[1].
Q: I am observing a loss of PROTAC efficacy over 72 hours in cell culture. Is the glutarimide ring degrading? A: Yes, it is highly probable. Although PG derivatives are vastly more stable than classical IMiDs, the piperidine-2,6-dione ring is not entirely immune to hydrolytic ring-opening[2]. In physiological media (pH 7.4), base-catalyzed hydrolysis gradually opens the ring to form an inactive glutamine/glutamic acid derivative. Because the intact glutarimide moiety is strictly required to anchor the compound into the tri-tryptophan pocket of the CRBN protein, ring-opened metabolites are completely inactive[3].
Q: My LC-MS/MS analysis shows a split peak or a secondary peak with the exact same mass after 24 hours in media. What is happening? A: You are observing C-3 Epimerization (Racemization) . The C-3 proton of the piperidine-2,6-dione ring is highly acidic. In aqueous cell culture media, it undergoes rapid deprotonation and reprotonation, leading to an enantiomeric inversion[2]. Up to 24% inversion can occur over 24 hours in standard media[2]. Because CRBN exhibits stereoselective binding preferences, this racemization directly reduces the effective concentration of the active enantiomer, manifesting as reduced cellular efficacy.
Degradation Pathway Visualization
Caption: Degradation pathways of phenyl-glutarimides in biological media.
Quantitative Stability Benchmarks
To contextualize the stability of 4-(4-Methoxyphenyl)piperidine-2,6-dione, it is essential to benchmark it against classical CRBN binders. The table below summarizes the hydrolytic half-lives ( t1/2 ) of these compounds in standard biological media (e.g., RPMI/DMEM at 37°C).
| Compound Class | Representative Compound | Structural Modifier | Half-Life ( t1/2 ) in Media | Primary Liability |
| IMiD (1st Gen) | Thalidomide | Phthalimide | ~2.5 hours | Rapid Hydrolysis |
| IMiD (2nd Gen) | Pomalidomide | Amino-phthalimide | 12.2 hours[1] | Moderate Hydrolysis |
| Phenyl Glutarimide | 4-(4-Methoxyphenyl)piperidine-2,6-dione | Aromatic Ring | > 24.0 hours [1] | C-3 Racemization [2] |
Troubleshooting Guide: Common Experimental Pitfalls
Issue 1: High variability in IC50 or DC50 values between biological replicates.
-
Root Cause: Configurational instability in stock solutions. Epimerization of the glutarimide C-3 carbon occurs even in DMSO stock solutions stored at room temperature[2].
-
Corrective Action: Never store working DMSO stocks of piperidine-2,6-diones on the benchtop. Aliquot stocks immediately upon reconstitution and store at -80°C. Thaw aliquots on ice immediately prior to assay dosing and discard any unused portion.
Issue 2: False positives for "rapid clearance" in microsomal or hepatocyte stability assays.
-
Root Cause: Confounding chemical hydrolysis with enzymatic metabolism. Because these assays are conducted at pH 7.4, the compound may be degrading chemically in the buffer rather than being metabolized by Cytochrome P450 enzymes.
-
Corrective Action: You must run a parallel "Buffer-Only" control arm. Subtract the degradation rate observed in the buffer from the degradation rate in the active microsomes to isolate the true intrinsic clearance ( CLint ).
Self-Validating Experimental Protocol: Biological Media Stability Assay
To establish absolute confidence in your stability data, you must utilize a self-validating system . This protocol ensures that any observed degradation is accurately attributed to either chemical or enzymatic factors, while controlling for matrix effects during mass spectrometry.
Caption: Self-validating workflow for assessing glutarimide stability in biological media.
Step-by-Step Methodology:
-
Preparation of Matrices (The Validation Control):
-
Prepare human/murine plasma (adjusted to pH 7.4).
-
Prepare a parallel control matrix of PBS (pH 7.4). Causality: Comparing plasma vs. PBS isolates enzymatic degradation (amidases/esterases) from purely chemical hydrolysis.
-
-
Compound Spiking:
-
Thaw a fresh 10 mM DMSO stock of 4-(4-Methoxyphenyl)piperidine-2,6-dione on ice.
-
Spike the compound into both matrices to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 1% to prevent protein precipitation).
-
Include a Positive Control: Spike a separate set of tubes with Thalidomide. Causality: Thalidomide is known to degrade rapidly; if it remains stable, your assay conditions (e.g., pH or temperature) are flawed.
-
-
Incubation & Aliquoting:
-
Incubate the mixtures in a 37°C shaking water bath.
-
At predetermined time points ( t=0,1,2,4,8,24 hours), extract a 50 µL aliquot from each matrix.
-
-
Quenching & Extraction (The Internal Standard Control):
-
Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an Internal Standard (IS) (e.g., Tolbutamide).
-
Causality: The IS corrects for any variations in extraction recovery and LC-MS/MS ion suppression caused by plasma proteins, ensuring the quantitative loss observed is true degradation.
-
-
Processing & Analysis:
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to LC vials and analyze via LC-MS/MS, monitoring the MRM transitions for both the parent compound and the expected ring-opened mass (+18 Da).
-
References
-
Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design Source: National Institutes of Health (PMC) URL:[Link]
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs Source: National Institutes of Health (PMC) URL:[Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
Technical Support Center: Purification of 4-(4-Methoxyphenyl)piperidine-2,6-dione
Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)piperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful purification of this compound. The following information is curated to address specific challenges you may encounter during your experimental work.
I. Compound Overview
4-(4-Methoxyphenyl)piperidine-2,6-dione is a derivative of glutarimide, a structural motif present in various pharmacologically active compounds.[1] The purity of this compound is critical for its intended application, and its purification can present unique challenges due to its chemical properties.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 4-(4-Methoxyphenyl)piperidine-2,6-dione.
Recrystallization Issues
Problem 1: My compound "oils out" during recrystallization.
-
Cause: This phenomenon, where the solute separates as a liquid rather than a solid, can occur for a few reasons. The melting point of your compound might be lower than the boiling point of the chosen solvent. Alternatively, the presence of significant impurities can depress the melting point of the compound, causing it to melt in the hot solvent.[2]
-
Solution:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the solution's saturation and then allow it to cool slowly.[2]
-
Solvent System Modification: Select a solvent with a lower boiling point.[2] A solvent pair system can also be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol-water and ethyl acetate-hexane.[3][4]
-
Lower the Cooling Temperature: If the compound remains an oil at room temperature, try further cooling in an ice bath or freezer.[2]
-
Problem 2: I am experiencing low yield after recrystallization.
-
Cause: A low recovery of purified material can be due to the compound's partial solubility in the cold recrystallization solvent or the use of an excessive amount of solvent.[2]
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[5]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve yield.[6]
-
Solvent Selection: Re-evaluate your choice of solvent. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[3]
-
Wash Carefully: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.[5]
-
Chromatography Challenges
Problem 3: My compound is streaking on the silica gel column.
-
Cause: The piperidine nitrogen in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to band broadening and streaking.[7]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[7]
-
Use Neutralized Silica Gel: You can pre-treat the silica gel by washing it with a solution of your eluent containing triethylamine before packing the column.[7]
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[7]
-
Problem 4: I am having difficulty separating my target compound from a closely-eluting impurity.
-
Cause: The impurity may have a very similar polarity to your desired product, making separation by normal-phase chromatography challenging.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems to improve selectivity. Sometimes, switching one of the solvents in your eluent (e.g., from ethyl acetate to diethyl ether) can alter the interactions with the stationary phase and improve separation.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[2]
-
Try a Different Stationary Phase: If normal-phase chromatography is ineffective, consider using reversed-phase chromatography (C18 silica), which separates compounds based on hydrophobicity rather than polarity.[8] A suitable mobile phase for reversed-phase HPLC could be a gradient of acetonitrile in water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for 4-(4-Methoxyphenyl)piperidine-2,6-dione?
A1: A good starting point is to test a range of solvents with varying polarities.[2] Given the structure of 4-(4-Methoxyphenyl)piperidine-2,6-dione, which has both polar (amide, ether) and non-polar (aromatic ring) functionalities, solvents like ethanol, isopropanol, or ethyl acetate are good candidates to try first.[6] You can perform small-scale solubility tests by adding a few milligrams of your crude compound to a test tube with a small amount of solvent, observing its solubility at room temperature and upon heating.[3]
Q2: Can I use gas chromatography (GC) to analyze the purity of my compound?
A2: While piperidine derivatives can be analyzed by GC, the relatively high molecular weight and potential for thermal degradation of 4-(4-Methoxyphenyl)piperidine-2,6-dione may make it less suitable than HPLC.[9] If you do attempt GC analysis, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient program would be a reasonable starting point.[8] However, HPLC is generally the preferred method for compounds of this nature.
Q3: My purified compound shows two peaks in the HPLC analysis. What could be the cause?
A3: For some piperidine derivatives, the appearance of two peaks can be due to different ionization states or interactions with the stationary phase, especially when the compound is a free base.[10] Although your compound is a dione and less basic than piperidine itself, this could still be a factor. Ensure your mobile phase is buffered or contains an additive like trifluoroacetic acid to ensure consistent protonation of your analyte. It is also possible that you have isolated a mixture of isomers or that the compound is degrading on the column.
Q4: How should I store my purified 4-(4-Methoxyphenyl)piperidine-2,6-dione to maintain its purity?
A4: To prevent degradation, it is recommended to store the purified compound in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a cool, dry place is advisable. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.[2]
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a potential solvent dropwise and observe the solubility at room temperature. If the solid is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.[2] Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[3]
-
Dissolution: Place the crude 4-(4-Methoxyphenyl)piperidine-2,6-dione in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For higher boiling point solvents, further drying in a vacuum oven may be necessary.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. Aim for a retention factor (Rf) of approximately 0.3 for your target compound.[7] Common solvent systems for compounds of this polarity include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the packed column.
-
Elution: Run the column by adding the eluent to the top and collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(4-Methoxyphenyl)piperidine-2,6-dione.
V. Visualization of Workflow
Caption: A decision-making workflow for the purification of 4-(4-Methoxyphenyl)piperidine-2,6-dione.
VI. Quantitative Data Summary
Table 1: Common Solvents for Purification of Piperidine Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar solvent for chromatography/recrystallization |
| Toluene | 2.4 | 111 | Recrystallization |
| Diethyl Ether | 2.8 | 35 | Chromatography/Recrystallization |
| Dichloromethane | 3.1 | 40 | Chromatography |
| Ethyl Acetate | 4.4 | 77 | Chromatography/Recrystallization |
| Isopropanol | 3.9 | 82 | Recrystallization |
| Ethanol | 4.3 | 78 | Recrystallization |
| Methanol | 5.1 | 65 | Chromatography/Recrystallization |
| Water | 10.2 | 100 | Recrystallization (often in a pair) |
Data compiled from various sources.[11]
VII. References
Sources
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reddit - Please wait for verification [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. unifr.ch [unifr.ch]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - 2,6-piperidinedione, 4-(4-methoxyphenyl)-1-(3-(4-(3-methylphenyl)-1-piperazinyl)propyl)- (C26H33N3O3) [pubchemlite.lcsb.uni.lu]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 23. Piperidine synthesis [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 33868-98-3|4-(4-Methoxyphenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 26. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Arylpiperidine-2,6-dione Analogs in Targeted Protein Degradation
This guide provides a comprehensive comparative analysis of 4-arylpiperidine-2,6-dione analogs, a critical class of molecules in the field of targeted protein degradation. As derivatives of thalidomide, these compounds function as molecular glues, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide will delve into the structure-activity relationships (SAR) that govern their efficacy, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation.
Introduction: The Rise of 4-Arylpiperidine-2,6-diones as Molecular Glues
The 4-arylpiperidine-2,6-dione scaffold is the pharmacophore at the heart of immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide. These molecules exert their therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The discovery of this mechanism has spurred extensive research into novel 4-arylpiperidine-2,6-dione analogs with improved potency, selectivity, and the ability to degrade a wider range of protein targets. This guide will compare analogs based on modifications at two key positions: the 4-aryl substituent and the glutarimide ring, which are crucial for tuning their biological activity.
Structure-Activity Relationship (SAR) and Comparative Analysis
The potency and substrate specificity of 4-arylpiperidine-2,6-dione analogs are heavily influenced by the nature of the substituent at the 4-position of the piperidine ring. This section compares analogs with different 4-aryl groups, highlighting how these modifications impact their ability to induce the degradation of target proteins.
Comparative In Vitro Activity of 4-Arylpiperidine-2,6-dione Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the antiproliferative activity of various analogs in different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | 4-Aryl Substituent | Cell Line | IC50 (µM) | Reference |
| Thalidomide | Phenyl | MM.1S | >100 | |
| Lenalidomide | 4-amino-isoindolinone | MM.1S | 1.0 | |
| Pomalidomide | 4-amino-isoindolinone | MM.1S | 0.05 | |
| Analog 1 | 4-chlorophenyl | HCT116 | 15.2 | |
| Analog 2 | 4-fluorophenyl | HCT116 | 12.5 | |
| Analog 3 | 4-methoxyphenyl | HCT116 | 20.8 |
Analysis: The data clearly demonstrates that modifications to the 4-aryl substituent significantly impact the antiproliferative activity of these compounds. The addition of a 4-amino group and modification of the phthalimide ring in lenalidomide and pomalidomide dramatically increase potency in multiple myeloma (MM.1S) cells compared to the parent compound, thalidomide. In colon cancer cells (HCT116), halogen substitution at the 4-position of the phenyl ring (analogs 1 and 2) results in greater potency than a methoxy group (analog 3), suggesting that electron-withdrawing groups in this position may enhance activity.
Mechanism of Action: Modulating the CRL4^CRBN^ E3 Ligase
The central mechanism of action for these compounds involves their binding to CRBN and inducing the degradation of neo-substrates. The choice of the 4-aryl substituent can influence the conformation of the CRBN binding pocket, thereby determining which proteins are recruited for degradation.
Figure 1: Mechanism of action of 4-arylpiperidine-2,6-dione analogs.
Experimental Protocols for Analog Evaluation
To ensure the rigorous and reproducible evaluation of novel 4-arylpiperidine-2,6-dione analogs, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the analogs on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 4-arylpiperidine-2,6-dione analogs for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Western Blotting for Neo-Substrate Degradation
This experiment confirms the on-target effect of the analogs by measuring the degradation of known CRBN neo-substrates like IKZF1 and IKZF3.
Protocol:
-
Treat cells with the desired concentration of the analog for the indicated time points (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Experimental workflow for Western blotting.
Conclusion and Future Directions
The 4-arylpiperidine-2,6-dione scaffold remains a highly promising starting point for the development of novel therapeutics that function through targeted protein degradation. The comparative analysis presented in this guide underscores the critical role of the 4-aryl substituent in dictating the potency and substrate specificity of these analogs. Future research will likely focus on expanding the range of degradable proteins by exploring a wider diversity of chemical modifications to this versatile scaffold, ultimately leading to new treatments for a variety of diseases.
References
-
Fischer, E. S., & Thoma, N. H. (2022). The discovery of thalidomide's molecular glue mechanism. Angewandte Chemie International Edition, 61(1), e202111538. [Link]
-
Ito, T., & Handa, H. (2020). The development of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 96(3), 97-106. [Link]
-
Wang, L., et al. (2019). Synthesis and biological evaluation of novel 4-aryl-piperidine-2,6-dione derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2690. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
